molecular formula C14H15NO B1277612 2-([1,1'-Biphenyl]-4-yloxy)ethanamine CAS No. 125470-84-0

2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Cat. No.: B1277612
CAS No.: 125470-84-0
M. Wt: 213.27 g/mol
InChI Key: BSDBRFAGCUJYJG-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yloxy)ethanamine: is an organic compound that features a biphenyl group linked to an ethanamine moiety through an ether linkage

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: Used in the production of advanced materials, including liquid crystals and organic semiconductors.

Safety and Hazards

The safety data sheet for similar compounds suggests that contact with skin and eyes should be avoided. Inhalation and ingestion of the compound should also be avoided . In case of contact, immediate medical assistance should be sought .

Future Directions

Recent advances in synthetic applications of ω-transaminases for the production of chiral amines, including 2-([1,1’-Biphenyl]-4-yloxy)ethanamine, are promising . The continuous screening and characterization of potential ω-transaminases from various microbial strains could lead to the discovery of more efficient catalysts . Furthermore, the incorporation of ω-transaminases in multi-enzymatic cascades could significantly improve their synthetic applicability in the synthesis of complex chemical compounds .

Biochemical Analysis

Biochemical Properties

2-([1,1’-Biphenyl]-4-yloxy)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with amine transaminases, which catalyze the transfer of an amino group from a primary amine compound to a ketone compound and vice versa, using pyridoxal phosphate (PLP) as a cofactor . This interaction is crucial for the synthesis of chiral amines, which are important building blocks for pharmaceuticals and agrochemicals.

Cellular Effects

2-([1,1’-Biphenyl]-4-yloxy)ethanamine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular function. For instance, it can interact with cell surface receptors, triggering a cascade of intracellular signaling events that alter gene expression and metabolic pathways .

Molecular Mechanism

The molecular mechanism of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound binds to the active site of enzymes, either blocking substrate access or facilitating the catalytic process. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes. At higher doses, it can become toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

2-([1,1’-Biphenyl]-4-yloxy)ethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the compound, leading to the formation of metabolites. These metabolites can further participate in phase II metabolic reactions, such as glucuronidation and sulfation, which increase the compound’s water solubility and facilitate its excretion .

Transport and Distribution

Within cells and tissues, 2-([1,1’-Biphenyl]-4-yloxy)ethanamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biochemical activity and overall effectiveness .

Subcellular Localization

The subcellular localization of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether. This can be achieved through the reaction of 4-bromobiphenyl with sodium ethoxide in ethanol, resulting in the formation of 4-ethoxybiphenyl.

    Amination: The next step involves the conversion of the ethoxy group to an ethanamine group. This can be done by reacting 4-ethoxybiphenyl with ethylenediamine under reflux conditions, leading to the formation of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine.

Industrial Production Methods

Industrial production methods for 2-([1,1’-Biphenyl]-4-yloxy)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced biphenyl derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine: An organic compound with similar structural features but with a bromine atom instead of the biphenyl group.

    2-Chloroethylamine: Similar to 2-bromoethylamine but with a chlorine atom.

    Allylamine: An unsaturated amine with a different structural framework.

Uniqueness

2-([1,1’-Biphenyl]-4-yloxy)ethanamine is unique due to the presence of the biphenyl group, which imparts distinct hydrophobic and steric properties. This makes it particularly useful in applications where specific molecular interactions are required, such as in drug design and materials science.

Properties

IUPAC Name

2-(4-phenylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDBRFAGCUJYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

ExxonMobil™ Aromatic 100 solvent (300 mL) was added into a 3-neck round bottom flask containing 4-phenylphenol (50.00 g, 294 mmol) and stirred for 15 minutes at room temperature. Potassium hydroxide pellets (1.9 g, 293 mmol) were added and the mixture heated to reflux temperature for 10 minutes. 2-oxazolidinone (26.5 g, 294 mmol) was added, and the reaction mixture continued to stir at reflux temperature for 4 hours. Additional 2-oxazolidinone (8.05 g, 92.4 mmol) was added and the reaction mixture was allowed to continue stirring at reflux for an additional 4 hours. After indication of complete conversion of 4-phenylphenol by TLC, the reaction mixture was allowed to cool to room temperature. The crude reaction mixture was filtered and the filtrate was collected. The solvent was evaporated in vacuo to obtain 14.5 g (23%) of the amine as a white solid. 1H NMR (DMSO, 400 MHz) δ 7.63-7.55 (m, 4H), 7.45-7.40 (m, 2H), 7.34-7.28 (m, 1H), 7.05-7.00 (m, 2H), 3.95 (dd, 2H, J=5.8, 5.8 Hz), 2.89 (dd, 2H, J=5.8, 5.8 Hz). 13C NMR (DMSO, 400 MHz) δ 158.3, 139.8, 132.4, 128.8, 127.7, 126.6, 126.1, 1 f4.9, 70.3, 41.0. MS (ESI) for C14H15NO [M+H] calc. 213.28. found 213.96.
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50 g
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26.5 g
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8.05 g
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23%

Synthesis routes and methods II

Procedure details

To a solution of 4-phenoxybenzaldehyde (4.4 ml, 25 mmol) in ethanol (50 ml) was added methylamine (3.0 ml of 33% solution in ethanol, 25 mmol) and acetic acid (1.4 ml, 25 mmol), and the mixture was stirred under an atmosphere of nitrogen. After 20 minutes sodium tri(acetoxy)borohydride (10.5 g, 50 mmol) was added and stirring was continued for 16 hours. The mixture was diluted with 2 M aqueous hydrochloric acid (200 ml) and washed with diethyl ether (2×100 ml). The aqueous layer was basified to pH 12 with concentrated aqueous ammonia solution and extracted with dichloromethane (4×100 ml). The combined organic layers were dried (Na2SO4), the solvent was evaporated under reduced pressure and the residue was purified by flash chromatography on silica gel (dichloromethane/methanol/aqueous ammonia solution 95:5:0 to 94:5:1) to give the titled compound as a colourless oil (3.3 g).
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4.4 mL
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3 mL
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1.4 mL
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10.5 g
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200 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2-([biphen-4-yloxy]ethyl)isoindoline-1,3-dione (1.5 g, 4.4 mmol) in dichloromethane (30 ml) was added methylarnine (33% solution in ethanol, 50 ml) and the solution was heated to reflux under an atmosphere of nitrogen for 2 hours. The mixture was cooled to ambient temperature, and the solvent was evaporated under reduced pressure. The residue was purified by flash chromatography on silica gel (dichloromethane/methanol/aqueous ammonium solution 95:5:0 to 94:5:1 as eluent) to give the title compound as a colourless solid (505 mg).
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1.5 g
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30 mL
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